5-Chloro-1,3-difluoro-2-methylbenzene

Catalog No.
S2916061
CAS No.
1208076-23-6
M.F
C7H5ClF2
M. Wt
162.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,3-difluoro-2-methylbenzene

CAS Number

1208076-23-6

Product Name

5-Chloro-1,3-difluoro-2-methylbenzene

IUPAC Name

5-chloro-1,3-difluoro-2-methylbenzene

Molecular Formula

C7H5ClF2

Molecular Weight

162.56

InChI

InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3

InChI Key

DJLJDJAOBLOBGV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)Cl)F

solubility

not available

5-Chloro-1,3-difluoro-2-methylbenzene, also known by its Chemical Abstracts Service (CAS) number 1208076-23-6, is an aromatic compound characterized by a benzene ring substituted with chlorine and two fluorine atoms, along with a methyl group. Its molecular formula is C7H5ClF2C_7H_5ClF_2 and it has a molecular weight of 162.56 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.

As there is no documented use of 4-Chloro-2,6-difluorotoluene in biological systems, a mechanism of action is not applicable.

  • Potential health hazards: Aromatic halides can be irritating to the skin, eyes, and respiratory system. Chlorine substitution can further enhance these effects.
  • Safety precautions: Standard laboratory practices for handling organic solvents should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

5-Chloro-1,3-difluoro-2-methylbenzene is primarily involved in nucleophilic aromatic substitution reactions, where nucleophiles can replace the chlorine or fluorine substituents. The compound can also undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct incoming electrophiles to specific positions on the benzene ring, enhancing selectivity in synthesis.

These reactions are significant for synthesizing derivatives that may possess enhanced biological or chemical properties.

The synthesis of 5-chloro-1,3-difluoro-2-methylbenzene typically involves halogenation reactions. Common methods include:

  • Halogenation of Toluene: Starting with toluene, chlorine and fluorine can be introduced using halogenating agents under controlled conditions to yield the desired product.
  • Direct Fluorination: Utilizing fluorinating agents like hydrogen fluoride in the presence of a catalyst can selectively introduce fluorine atoms onto the aromatic ring.
  • Nucleophilic Substitution: A precursor compound can undergo nucleophilic substitution to introduce chlorine and fluorine at specific positions on the benzene ring.

Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

5-Chloro-1,3-difluoro-2-methylbenzene finds applications in several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its unique halogenated structure.
  • Medicinal Chemistry: Its derivatives are being explored for potential pharmaceutical applications, particularly in developing new drugs targeting various diseases.

The interaction studies of 5-chloro-1,3-difluoro-2-methylbenzene focus on its reactivity with biological targets such as enzymes and receptors. The halogen substituents may influence the compound's binding affinity and selectivity towards these targets, which is crucial in medicinal chemistry for designing effective therapeutic agents.

Several compounds exhibit structural similarities with 5-chloro-1,3-difluoro-2-methylbenzene, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1,3-difluoro-2-methylbenzeneContains bromine instead of chlorineBromine's larger size may influence reactivity differently
5-Chloro-1-fluoro-2-methylbenzeneLacks one fluorine atomMay exhibit different electronic properties due to fewer halogens
1-Chloro-2,3-difluoro-5-methylbenzeneDifferent substitution pattern on the benzene ringChanges in reactivity patterns due to position of substituents

The uniqueness of 5-chloro-1,3-difluoro-2-methylbenzene lies in its combination of chlorine and two fluorine atoms along with a methyl group on the benzene ring, which provides distinct reactivity patterns that are valuable for synthetic applications.

XLogP3

3.1

Dates

Last modified: 08-17-2023

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